hex-4-yn-1-amine
Description
Properties
CAS No. |
120788-31-0 |
|---|---|
Molecular Formula |
C6H11N |
Molecular Weight |
97.2 |
Purity |
95 |
Origin of Product |
United States |
Historical Context of Alkyne Amine Chemistry
The chemistry of alkynes, hydrocarbons containing at least one carbon-carbon triple bond, has been a cornerstone of organic chemistry since the discovery of acetylene (B1199291) in 1836. ambeed.com Initially, the industrial use of acetylene, produced from calcium carbide, dominated the landscape. ambeed.com Over time, the focus shifted to the synthesis and reactions of more complex alkynes.
A pivotal development in the convergence of alkyne and amine chemistry was the advent of hydroamination. This reaction involves the addition of an N-H bond from an amine across the carbon-carbon multiple bond of an alkyne or alkene. wikipedia.orgrsc.org The first homogeneously catalyzed hydroamination of an alkyne was reported in 1936, using a mercury(II) chloride catalyst for the reaction of aniline (B41778) and acetylene. acs.org While early methods often required harsh conditions or toxic catalysts, significant progress has been made in developing more efficient and selective catalytic systems. wikipedia.orgrsc.orgacs.org The development of catalysts based on rare-earth metals, as well as late transition metals like palladium and rhodium, has expanded the scope and applicability of hydroamination, making bifunctional molecules like hex-4-yn-1-amine more accessible and useful in synthesis. wikipedia.orgacs.org These advancements have established a rich chemical space for molecules that combine the reactivity of both alkynes and amines.
Structural Significance of Hex 4 Yn 1 Amine As a Bifunctional Building Block
The utility of hex-4-yn-1-amine in organic synthesis stems from its identity as a bifunctional building block. Such compounds are of particular interest because they can act as molecular linkers, or their functional groups can be used to construct complex heterocyclic structures. enamine.net this compound contains two distinct reactive sites: a primary amine (-NH2) at one end and an internal alkyne (a carbon-carbon triple bond) within its six-carbon chain.
The primary amine group is a versatile functional handle. It can readily undergo a variety of chemical transformations, including alkylation, acylation, and reductive amination, allowing for the straightforward attachment of this building block to other molecular fragments. enamine.net The internal alkyne, while generally less reactive in some cycloaddition reactions than a terminal alkyne, still participates in a range of valuable transformations. acs.org It can be involved in metal-catalyzed coupling reactions, hydrogenations to form alkenes or alkanes, and various cyclization strategies. The spatial separation of the amine and the alkyne by a flexible alkyl chain allows each group to react independently, providing chemists with significant control over synthetic outcomes.
Below are the key chemical and physical properties of this compound.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H11N | nih.gov |
| Molecular Weight | 97.16 g/mol | nih.gov |
| CAS Number | 120788-31-0 | nih.govchembk.com |
| IUPAC Name | This compound | nih.gov |
| SMILES | CC#CCCCN | nih.gov |
| XLogP3 | 0.7 | nih.gov |
| Topological Polar Surface Area | 26 Ų | nih.gov |
Overview of Current Research Trajectories Involving Hex 4 Yn 1 Amine
Chemo- and Regioselective Synthesis of the Alkyne Moiety
The introduction of the internal alkyne group in the this compound backbone requires precise control over both chemical reactivity (chemoselectivity) and positional placement (regioselectivity). Two primary strategies are employed: the direct coupling of alkyne fragments and the formation of the triple bond through elimination reactions.
Direct Alkynylation Strategies
Direct alkynylation involves the formation of a carbon-carbon bond between an alkyne nucleophile (an acetylide) and a suitable electrophile, or vice versa. These methods are often highly convergent, building the carbon skeleton efficiently.
One common approach is the nucleophilic addition of metal acetylides to electrophiles containing a masked or protected amino group. For instance, the synthesis of N-substituted propargylic amines can be achieved through the direct alkynylation of imines. acs.org A zinc-mediated addition of a silylated alkyne to an N-protected imine can yield the desired propargylamine (B41283) framework. acs.org The choice of the N-protecting group is crucial to modulate the reactivity of the imine and the stability of the final product.
Another powerful strategy is the copper-promoted N-alkynylation of amine derivatives with alkynyl halides. nih.gov This method has proven to be a general and efficient route to ynamides, which are precursors to various nitrogen-containing compounds. nih.gov The protocol often involves the pre-formation of a copper amide, which then reacts with an alkynyl bromide or iodide. nih.gov This two-step, one-pot procedure generally provides higher yields by minimizing the unwanted dimerization of the alkyne component. nih.gov
A summary of direct alkynylation approaches is presented in the table below.
Table 1: Overview of Direct Alkynylation Strategies for Propargylamine Synthesis
| Method | Reagents | Substrates | Key Features |
|---|---|---|---|
| Zinc-Mediated Alkynylation | Organozinc reagents (e.g., ZnMe2), Terminal alkynes | N-protected imines | Provides direct access to N-substituted propargylic amines. acs.org |
| Copper-Promoted N-Alkynylation | Copper(I) salt (e.g., CuI), KHMDS, Alkynyl halide | Amides, Carbamates, Lactams | Efficient for ynamide synthesis; minimizes alkyne dimerization. nih.gov |
Alkyne Formation via Elimination Reactions
The formation of an alkyne's carbon-carbon triple bond can be effectively achieved through double elimination reactions, typically dehydrohalogenation, from an appropriately substituted alkane. chemistrytalk.org This classic yet robust method involves treating a dihaloalkane with a strong base. chemistrysteps.comlibretexts.org
The starting material can be either a vicinal dihalide (halogens on adjacent carbons) or a geminal dihalide (halogens on the same carbon). chemistrysteps.commasterorganicchemistry.com The reaction proceeds via two successive E2 elimination steps. chemistrytalk.orglibretexts.org The first elimination yields a vinyl halide intermediate, which upon a second elimination, forms the alkyne. masterorganicchemistry.com
Strong bases are required for these transformations, especially for the second elimination from the less reactive vinyl halide. chemistrysteps.com Sodium amide (NaNH₂) in liquid ammonia (B1221849) is a commonly used reagent system for this purpose. chemistrysteps.comlibretexts.org For the synthesis of a terminal alkyne, three equivalents of NaNH₂ are necessary: two for the eliminations and one to deprotonate the resulting terminal alkyne, which drives the reaction to completion. chemistrysteps.com A subsequent aqueous workup regenerates the terminal alkyne. chemistrysteps.com In the context of this compound, this would involve starting with a 4,5-dihalohexane derivative bearing a protected amine at the C1 position.
Table 2: Conditions for Alkyne Synthesis via Double Dehydrohalogenation
| Dihalide Type | Base (Equivalents) | Solvent | Key Features |
|---|---|---|---|
| Vicinal Dihalide | NaNH₂ (2-3) | Liquid NH₃ | A standard and effective method for internal and terminal alkynes. libretexts.orgmasterorganicchemistry.com |
| Geminal Dihalide | NaNH₂ (2-3) | Liquid NH₃ | Also produces alkynes via two E2 eliminations. chemistrysteps.commasterorganicchemistry.com |
Stereocontrolled Introduction of the Amine Functionality
For many applications, particularly in pharmaceuticals, controlling the stereochemistry at the carbon bearing the amine group is critical. This has led to the development of sophisticated asymmetric methods for amine synthesis.
Asymmetric Amination Approaches
Asymmetric amination can be achieved by employing chiral auxiliaries or through diastereoselective reactions. In a chiral auxiliary approach, an achiral starting material is covalently bonded to a chiral molecule. This auxiliary then directs the stereochemical outcome of a subsequent C-N bond-forming reaction. After the desired stereocenter is set, the auxiliary is removed.
Another strategy involves the stereocontrolled 1,3-nitrogen migration to create chiral α-amino acids from readily available carboxylic acids. nih.gov This method involves connecting the carboxylic acid to a nitrogenation reagent, followed by a highly regio- and enantioselective metal-catalyzed C(sp³)-H amination. nih.gov This approach has shown broad substrate scope, including propargyl side chains, and allows for the late-stage amination of complex molecules. nih.gov Free radical additions to chiral N-acylhydrazones, which act as radical acceptors, also represent a viable route for stereocontrolled C-C bond formation adjacent to a nitrogen atom. nih.gov
Enantioselective Catalytic Methods for Amine Formation
The use of chiral transition-metal catalysts to achieve enantioselectivity is a powerful and atom-economical strategy. acs.org These methods avoid the need for stoichiometric chiral reagents and the additional steps of attaching and removing auxiliaries.
One of the most fundamental approaches is the asymmetric hydrogenation of unsaturated C=N bonds (imines). acs.orgacs.org Chiral catalysts, often based on iridium, rhodium, or palladium with chiral phosphine (B1218219) ligands, can reduce imines to amines with high enantiomeric excess. acs.org For instance, palladium-catalyzed hydrogenation using chiral ligands like C₄-TunePhos has been effective for synthesizing enantioenriched cyclic amines. acs.org
Asymmetric hydroamination, the direct addition of an N-H bond across a carbon-carbon multiple bond, is a highly attractive method. nih.govacs.org Copper-catalyzed asymmetric hydroamination of alkynes provides direct access to α-chiral branched alkylamines with high levels of chemo-, regio-, and stereoselectivity. nih.gov Similarly, palladium-catalyzed intramolecular asymmetric hydroamination of alkynes has been developed to produce optically active nitrogen heterocycles. acs.org These catalytic systems offer a direct route to chiral amines from simple, abundant starting materials. nih.govacs.org
Table 3: Selected Enantioselective Catalytic Methods for Amine Synthesis
| Reaction Type | Catalyst System (Metal/Ligand) | Substrate | Key Features |
|---|---|---|---|
| Asymmetric Hydrogenation | Ir, Rh, or Pd / Chiral Phosphines (e.g., C₄-TunePhos) | Imines, Enamines | Widely applicable for producing chiral amines with high enantioselectivity. acs.org |
| Asymmetric Hydroamination | Cu / Chiral Ligand (e.g., DTBM-SEGPHOS) | Alkynes, Alkenes | Direct, atom-economical route to α-chiral amines. nih.gov |
| Asymmetric Allylic C-H Amination | Pd / Chiral Phosphoramidite Ligand | Alkenes with tethered amines | Forms chiral N-heterocycles via intramolecular C-H functionalization. chinesechemsoc.org |
Convergent and Divergent Synthetic Pathways to this compound
A divergent synthesis begins with a common intermediate that is elaborated into a variety of structurally related analogues. acs.org For example, a precursor like 6-chloro-hex-2-yne could be synthesized. The alkyne moiety could be further functionalized, while the chloride could be converted to an azide and then reduced to the primary amine, or subjected to direct amination. This approach is highly valuable for creating chemical libraries for drug discovery or structure-activity relationship studies. Isoxazoles have been demonstrated as effective reagents for the divergent synthesis of N-heterocycles through alkyne amination reactions. rsc.org Similarly, tandem processes involving Overman rearrangement and ring-closing metathesis can generate complex scaffolds from which diverse amino-substituted compounds can be accessed. researchgate.net
Development of Sustainable and Green Synthetic Procedures
The growing emphasis on environmental stewardship within the chemical industry has spurred the development of sustainable and green synthetic procedures for a wide range of molecules, including functionalized alkynes like this compound. ijnc.irmdpi.com Green chemistry, defined as the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, provides a guiding framework for this evolution. mdpi.comresearchgate.net The focus is on improving efficiency not just in terms of yield, but also in minimizing waste, reducing energy consumption, and utilizing safer, renewable materials. ijnc.iracs.org For the synthesis of this compound and its analogues, this involves a shift away from traditional methods that may rely on hazardous reagents, volatile organic solvents, and energy-intensive conditions. whiterose.ac.uk
Key areas of research in greening the synthesis of alkynylamines include the adoption of safer solvents, the development of highly efficient catalytic systems, the exploration of biocatalysis, and the implementation of process intensification technologies like flow chemistry and microwave-assisted synthesis. ijnc.irresearchgate.net These approaches collectively aim to enhance the sustainability profile of synthetic routes, making them more economically viable and environmentally benign. ajprd.com
Alternative and Greener Solvent Systems
Solvents are a major contributor to the environmental impact of chemical processes, often accounting for the largest mass of material in a reaction and subsequent purification steps. whiterose.ac.uk Traditional syntheses of amines and alkynes frequently employ solvents like dichloromethane, chloroform, diethyl ether, and tetrahydrofuran (B95107) (THF), which are associated with health, safety, and environmental concerns. whiterose.ac.uk Green chemistry principles advocate for their replacement with less hazardous alternatives. sigmaaldrich.com
Recent research highlights several classes of green solvents applicable to the synthesis of molecules like this compound:
Bio-based Solvents: Solvents derived from renewable biomass are gaining traction. 2-Methyltetrahydrofuran (2-MeTHF), for instance, can be produced from renewable sources like corncobs and is a viable substitute for THF in many reactions, offering higher stability against peroxide formation. whiterose.ac.uksigmaaldrich.com
Water-Based Systems: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. encyclopedia.pubresearchgate.net While the solubility of nonpolar substrates can be a challenge, techniques such as using surfactants or co-solvents (like ethanol) can facilitate reactions in aqueous media. encyclopedia.pub Water is particularly suitable for certain biocatalytic reactions. researchgate.net
Deep Eutectic Solvents (DESs): These solvents are mixtures of hydrogen bond donors and acceptors, which form a eutectic with a melting point lower than the individual components. DESs are often biodegradable, have low volatility, and can be tailored for specific applications. mdpi.com They have shown promise in the synthesis of amines, sometimes allowing for reactions at room temperature that would typically require harsh conditions in conventional solvents. mdpi.com
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent alternative. encyclopedia.pub It can be particularly useful in extraction and purification processes, as it is easily removed by depressurization, leaving no residue.
The following table compares the properties of traditional solvents with their greener alternatives.
| Solvent | Class | Key Hazards & Concerns | Greener Alternative(s) | Key Benefits of Alternative(s) |
| Dichloromethane (DCM) | Chlorinated | Suspected carcinogen, volatile, high environmental persistence. whiterose.ac.uk | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower toxicity. whiterose.ac.uksigmaaldrich.com |
| Tetrahydrofuran (THF) | Ether | Forms explosive peroxides, volatile, neurotoxic. whiterose.ac.uksigmaaldrich.com | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Reduced peroxide formation, higher boiling point, lower water miscibility. sigmaaldrich.com |
| Benzene (B151609) | Aromatic Hydrocarbon | Carcinogenic, highly flammable, toxic. whiterose.ac.uk | Toluene | Less toxic than benzene, though still a volatile organic compound. whiterose.ac.uk |
| N,N-Dimethylformamide (DMF) | Dipolar Aprotic | Reproductive toxicity, high boiling point makes removal difficult. whiterose.ac.uk | Deep Eutectic Solvents (DESs), Water | Lower toxicity, often biodegradable, simpler workup. encyclopedia.pubmdpi.com |
Innovations in Catalysis
Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency, selectivity, and atom economy. acs.org For the synthesis of this compound and its analogues, transition-metal catalysis and biocatalysis offer significant advantages over stoichiometric reagents.
Transition-Metal Catalysis: Copper-catalyzed reactions, such as the azide-alkyne cycloaddition ("click chemistry"), are powerful tools for modifying alkyne-containing molecules. acs.org In the context of amine synthesis, catalytic methods can facilitate the construction of carbon-nitrogen bonds under milder conditions and with fewer byproducts compared to classical methods. unimi.it The development of catalysts that operate in green solvents or even solvent-free conditions further enhances the sustainability of these processes. mdpi.com
Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and operates under mild conditions (physiological pH and temperature), typically in aqueous media. researchgate.netscielo.br For the synthesis of chiral amines, enzymes like transaminases are increasingly used. While specific research on the biocatalytic synthesis of this compound is not widely published, the enzymatic toolbox has been successfully applied to structurally similar compounds. For example, enzymes can catalyze Friedel-Crafts alkylations using non-natural cofactors, demonstrating the potential to form new C-C bonds in complex molecules under green conditions. researchgate.net The application of directed evolution can further tailor enzymes for specific non-natural substrates and reactions. caltech.edu
| Catalytic Method | Typical Catalyst | Substrate Analogue Example | Key Green Advantage(s) | Research Finding Reference |
| Copper-Catalyzed Cycloaddition | Copper(I) salts | Terminal Alkynes (e.g., hex-1-yne) | High atom economy, mild conditions, N₂ as the only byproduct. | acs.org |
| Enzymatic C-H Alkylation | Engineered Methyltransferase | Coumarin derivatives | High site-selectivity, use of non-natural substrates, aqueous media. | researchgate.net |
| Enzymatic Sulfoxidation | Monooxygenases (e.g., HAPMO) | Thioanisole | High enantioselectivity, reaction in water, mild conditions. | scielo.br |
Process Intensification: Flow Chemistry and Microwave Synthesis
Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes.
Continuous Flow Chemistry: Performing reactions in continuous flow reactors instead of traditional batch reactors offers numerous advantages. pnas.org The high surface-area-to-volume ratio allows for superior heat and mass transfer, enabling better control over reaction parameters and often leading to higher yields and selectivity. acs.org Flow chemistry can reduce solvent usage and improve safety, particularly for highly exothermic or hazardous reactions. The automation of flow synthesis can provide scalable and efficient access to complex molecules. pnas.org
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes. mdpi.com This rapid heating is more energy-efficient than conventional methods and can lead to cleaner reactions with fewer side products. The synthesis of various heterocyclic compounds and N-substituted amines has been shown to be highly efficient under microwave irradiation, often with reduced solvent volumes or under solvent-free conditions. mdpi.commdpi.com
The table below provides a conceptual comparison of batch versus flow synthesis for a hypothetical production of an alkynylamine.
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Sustainability Impact |
| Heat Transfer | Poor, potential for hot spots | Excellent, uniform temperature | Improved safety, higher selectivity, fewer byproducts. |
| Reaction Time | Hours to days | Seconds to minutes | Reduced energy consumption, higher throughput. |
| Scalability | Difficult, requires re-optimization | Straightforward (running longer) | More efficient process development. |
| Solvent Volume | High | Significantly lower | Reduced waste generation and environmental impact. |
| Safety | Higher risk with hazardous reagents | Smaller reaction volumes enhance safety | Inherently safer design. |
By integrating these green chemistry principles—safer solvents, advanced catalysis, and process intensification—the synthesis of this compound and its structural analogues can be made significantly more sustainable, aligning with the modern demands of chemical manufacturing.
Reactivity of the Amine Functional Group
The primary amine group in this compound serves as a nucleophilic center, readily reacting with various electrophiles.
Nucleophilic Substitution Reactions with Varied Electrophiles
The lone pair of electrons on the nitrogen atom of this compound allows it to act as a potent nucleophile, attacking electron-deficient centers. This reactivity is fundamental to the formation of new carbon-nitrogen and heteroatom-nitrogen bonds. For instance, in the presence of a suitable base, the amine can be alkylated by reaction with alkyl halides. The reaction proceeds via a standard SN2 mechanism, where the amine displaces a halide leaving group. The basicity and nucleophilicity of the amine are key factors governing the rate and efficiency of these reactions. savemyexams.com
Formation of Amine Derivatives: Amides, Sulfonamides, and Carbamates
Amides: The reaction of this compound with carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, leads to the formation of amides. savemyexams.comlibretexts.orgchemistrysteps.com This transformation is a cornerstone of organic synthesis. The direct reaction with a carboxylic acid is generally not favored as it results in an acid-base reaction forming a salt. chemistrysteps.com To overcome this, activating agents are often employed. chemistrysteps.comcore.ac.uk
Sulfonamides: Similarly, this compound can react with sulfonyl chlorides in the presence of a base to yield sulfonamides. nih.govimpactfactor.org This reaction, known as sulfonylation, is a reliable method for creating the sulfonamide linkage. organic-chemistry.orgresearchgate.net The process involves a nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, with the subsequent elimination of a chloride ion. impactfactor.org
Carbamates: Carbamates of this compound can be synthesized through several routes. One common method involves the reaction of the amine with a chloroformate in the presence of a base. niscpr.res.in Another approach is the reaction with N,N'-disuccinimidyl carbonate (DSC), which serves as a phosgene (B1210022) equivalent. nih.gov These reactions provide access to a class of compounds with significant applications in medicinal chemistry and as protecting groups in organic synthesis. organic-chemistry.org
Table 1: Synthesis of Amine Derivatives from this compound
| Derivative | Reagent | General Reaction Conditions | Product Type |
|---|---|---|---|
| Amide | Acyl Chloride/Anhydride | Base (e.g., triethylamine) | N-(hex-4-yn-1-yl)amide |
| Sulfonamide | Sulfonyl Chloride | Base (e.g., triethylamine, DIPEA) | N-(hex-4-yn-1-yl)sulfonamide |
| Carbamate | Chloroformate/DSC | Base (e.g., N-methylmorpholine) | hex-4-yn-1-yl-carbamate |
Role as a Ligand in Metal Complexation and Catalysis
The nitrogen atom in this compound can coordinate to metal centers, allowing it to function as a ligand in the formation of metal complexes. The presence of the alkyne functionality in the same molecule opens up possibilities for creating bifunctional ligands that can participate in or influence catalytic cycles. For instance, rhodium and iridium complexes have been used to catalyze the intramolecular hydroamination of aminoalkynes, leading to the formation of nitrogen-containing heterocyclic compounds. researchgate.net The amine group can coordinate to the metal, bringing the alkyne in close proximity for the catalytic transformation.
Reactivity of the Internal Alkyne Functional Group
The internal alkyne in this compound is a site of unsaturation, making it susceptible to a variety of addition and cyclization reactions, often mediated by metal catalysts.
Metal-Catalyzed Hydrofunctionalization Reactions (e.g., Hydration, Hydroamination, Hydroboration)
Hydration: The addition of water across the triple bond of an alkyne, known as hydration, is a powerful method for synthesizing ketones. mdpi.comresearchgate.net For an unsymmetrical internal alkyne like this compound, this reaction can potentially yield two regioisomeric ketones. thieme-connect.comopenstax.org The regioselectivity is often controlled by the choice of catalyst. researchgate.netorganic-chemistry.org Catalysts based on metals like gold, platinum, and iron are commonly employed for this transformation. researchgate.netorganic-chemistry.org
Hydroamination: This reaction involves the addition of an N-H bond across the alkyne. acs.org In the case of this compound, this can be an intramolecular process, leading to cyclic imines or enamines. libretexts.org Catalysts based on early transition metals (like titanium and zirconium) and late transition metals (like gold and palladium) have been shown to be effective for the hydroamination of internal alkynes. acs.orgresearchgate.net The regioselectivity of intermolecular hydroamination of internal alkynes can be challenging to control. acs.org
Hydroboration: The hydroboration of internal alkynes, followed by oxidation, is another route to ketones. libretexts.org The initial step involves the syn-addition of a borane (B79455) reagent across the triple bond. organicchemistrytutor.comlibretexts.org For unsymmetrical internal alkynes, a mixture of regioisomers can be formed, although the use of bulky boranes can sometimes improve selectivity. organicchemistrytutor.com Iron and cobalt complexes have been developed as catalysts for the hydroboration of internal alkynes. rsc.orgacs.org
Table 2: Products of Hydrofunctionalization of the Alkyne in this compound
| Reaction | Reagent(s) | Catalyst Example | Potential Product(s) |
|---|---|---|---|
| Hydration | H₂O | Au(I), Fe(III) | Hexan-2-one, Hexan-3-one derivatives |
| Hydroamination (intramolecular) | - | Rh(I), Ir(I) | Cyclic imine/enamine |
| Hydroboration-Oxidation | 1. Borane (e.g., 9-BBN) 2. H₂O₂, NaOH | FeH(CO)(NO)(PPh₃)₂ | Hexan-2-one, Hexan-3-one derivatives |
Pericyclic Reactions Involving the Alkyne (e.g., Cycloadditions)
The alkyne functionality of this compound can participate in pericyclic reactions, most notably cycloadditions.
[2+2+2] Cycloadditions: Transition metal-catalyzed [2+2+2] cycloadditions of alkynes are a powerful tool for the synthesis of substituted benzene rings. While specific examples with this compound are not detailed in the provided context, internal alkynes are known substrates for these reactions.
1,3-Dipolar Cycloadditions: The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a prominent example of a click reaction. wikipedia.org Both terminal and internal alkynes can participate in this reaction, particularly with ruthenium catalysis. wikipedia.org This reaction offers a highly efficient method for creating complex heterocyclic structures from this compound, assuming a suitable azide partner.
Diels-Alder Reactions: While less common for simple alkynes compared to alkenes, alkynes can act as dienophiles in Diels-Alder reactions, particularly when activated by electron-withdrawing groups. The high temperature and pressure often required can be a limitation. rsc.org
[1+2] Cycloaddition: Reactions of disilynes with internal alkynes have been shown to proceed via a [1+2] cycloaddition mechanism, leading to the formation of novel silicon heterocycles. acs.org This highlights the potential for this compound to engage in less conventional cycloaddition pathways with highly reactive species.
Electrophilic Additions to the Internal Alkyne
The internal carbon-carbon triple bond in this compound is susceptible to electrophilic attack. As an unsymmetrical alkyne (substituted with a methyl group at one end and a propyl-amine chain at the other), its reactions often result in a mixture of products due to a lack of regioselectivity.
Halogenation: The addition of one equivalent of a halogen, such as bromine (Br₂) or chlorine (Cl₂), to an alkyne typically proceeds through a bridged halonium ion intermediate. masterorganicchemistry.comorganicchemistrytutor.com This mechanism dictates an anti-addition of the two halogen atoms across the triple bond, resulting in the formation of a (E)-dihaloalkene. libretexts.orglibretexts.org For this compound, this would yield (E)-4,5-dibromohex-4-en-1-amine. The use of two or more equivalents of the halogen leads to the formation of a tetrahaloalkane, 4,4,5,5-tetrabromohexan-1-amine. masterorganicchemistry.comchemistrytalk.org
Hydrohalogenation: The addition of a hydrogen halide (HX, such as HBr or HCl) across the triple bond of an unsymmetrical internal alkyne generally lacks regioselectivity. libretexts.org The initial protonation of the alkyne can occur at either of the sp-hybridized carbons, leading to two different vinyl carbocation intermediates. Subsequent attack by the halide ion produces a mixture of two constitutional isomers. libretexts.org In the case of this compound reacting with one equivalent of HBr, the expected products are (E/Z)-4-bromohex-4-en-1-amine and (E/Z)-5-bromohex-4-en-1-amine.
Hydration: Acid-catalyzed hydration of alkynes, typically facilitated by a mercuric salt (HgSO₄), converts the alkyne to a carbonyl compound. jove.com The reaction proceeds via an enol intermediate which rapidly tautomerizes to the more stable keto form. libretexts.orglibretexts.org For unsymmetrical internal alkynes like this compound, the initial addition of water is not regioselective, leading to the formation of two different enol intermediates and, consequently, a mixture of two isomeric ketones upon tautomerization. jove.comlibretexts.orglibretexts.org The reaction would therefore produce hexan-2-one-5-amine and hexan-3-one-5-amine.
Table 1: Summary of Electrophilic Addition Reactions of this compound
| Reaction | Reagent(s) | Key Intermediate(s) | Major Product(s) | Regioselectivity |
|---|---|---|---|---|
| Halogenation (1 eq.) | Br₂ | Cyclic bromonium ion | (E)-4,5-Dibromohex-4-en-1-amine | N/A (Symmetrical addition) |
| Hydrohalogenation (1 eq.) | HBr | Vinyl cations | Mixture of 4-bromohex-4-en-1-amine and 5-bromohex-4-en-1-amine | Low |
| Hydration (Acid-catalyzed) | H₂O, H₂SO₄, HgSO₄ | Enols | Mixture of hexan-2-one-5-amine and hexan-3-one-5-amine | Low |
Tandem and Cascade Reactions Utilizing Both Functional Groups
The proximate amine and alkyne groups in this compound enable powerful tandem and cascade reactions, allowing for the rapid construction of complex heterocyclic structures.
The classic Aldehyde-Alkyne-Amine (A3) coupling is a three-component reaction that forms a propargylamine. wikipedia.org The mechanism involves the metal-catalyzed activation of a terminal alkyne to form a metal acetylide, which then attacks an imine (or iminium ion) formed in situ from the condensation of an aldehyde and an amine. wikipedia.orgnih.gov
While this compound contains both the alkyne and amine components, it cannot undergo a standard intermolecular A3 coupling with just an aldehyde. However, the principles of A3 coupling are central to its reactivity. The primary amine of this compound is a suitable substrate for forming imines with aldehydes. rsc.org Furthermore, the internal alkyne can be activated by various metal catalysts. This sets the stage for intramolecular reactions (see 3.3.2) or more complex multi-component reactions. For example, a four-component reaction involving a primary amine, an aldehyde, a boronic acid, and an alkyne has been developed, combining the Petasis-borono Mannich (PBM) reaction with A3-coupling principles to synthesize tertiary propargylamines. rsc.orgrsc.org
Intramolecular cyclization (hydroamination) of aminoalkynes is one of the most significant reaction pathways for this compound, providing direct access to nitrogen-containing heterocycles. mdpi.comencyclopedia.pub In these reactions, a transition metal catalyst activates the alkyne towards nucleophilic attack by the tethered amine group. encyclopedia.pub
The cyclization of this compound is expected to proceed via a 5-exo-dig pathway, which is kinetically favored according to Baldwin's rules, to form a five-membered ring. nih.gov The reaction typically yields a cyclic imine, 2-ethyl-5-methyl-1-pyrroline. This imine can be isolated or, with the addition of a reducing agent, can be converted directly to the corresponding saturated pyrrolidine (B122466) derivative, 2-ethyl-5-methylpyrrolidine. A variety of catalysts, including those based on palladium, platinum, gold, and copper, have been shown to be effective for the hydroamination of aminoalkynes. mdpi.comoup.comnih.gov For instance, a palladium-catalyzed tandem cyclization/coupling has been demonstrated on a derivative, dimethyl 2-(hex-4-yn-1-yl)malonate, to form a cyclopentane (B165970) ring system. mdpi.com
Table 2: Catalysts for Intramolecular Cyclization of Aminoalkynes
| Catalyst System | Typical Product Type | Reference |
|---|---|---|
| PdMo₃S₄ cubane (B1203433) clusters | Cyclic Imines | oup.com |
| PtI₂ | Cyclic Imines, leading to various heterocycles | mdpi.comencyclopedia.pub |
| Cu(I) salts (e.g., CuCl) | N-Heterocycles (e.g., Tetrahydropyrrolo[1,2-a]quinolines) | nih.gov |
| Cp₂TiMe₂ | Cyclic Imines | capes.gov.br |
| Gold(I) catalysts | Pyrrolo[1,2-a]quinolines | researchgate.net |
Aldehyde–Alkyne–Amine (A3) Coupling Variations
Stereochemical Outcomes and Diastereoselectivity in this compound Transformations
Transformations of this compound can generate new stereocenters, and controlling the stereochemical outcome is crucial for synthetic applications. Diastereoselectivity becomes particularly important in intramolecular cyclization reactions that form substituted pyrrolidine rings, as these are common structural motifs in biologically active compounds. rsc.org
The synthesis of substituted pyrrolidines via the cyclization of acyclic precursors has been shown to be highly diastereoselective. nih.gov For example, copper-promoted intramolecular aminooxygenation of α-substituted 4-pentenyl sulfonamides favors the formation of 2,5-cis-pyrrolidines with excellent diastereomeric ratios (dr > 20:1). nih.gov While this specific example involves an alkene, the principles extend to alkyne cyclizations. The stereochemistry of the final product can be influenced by the geometry of the transition state, which is affected by the catalyst, solvent, and any existing stereocenters in the substrate.
In the context of this compound, cyclization creates two stereocenters at positions 2 and 5 of the pyrrolidine ring. The relative orientation of the ethyl and methyl groups (cis or trans) is determined during the ring-closing step. By employing chiral catalysts or by modifying the substrate with a chiral auxiliary, it is possible to induce facial selectivity in the nucleophilic attack, leading to an enantioselective reaction. nih.gov Cascade reactions that first generate a stereocenter and then undergo cyclization can also exhibit high levels of diastereoselectivity, where the initial stereocenter directs the stereochemical outcome of the ring formation. rsc.org
Table 3: Examples of Diastereoselective Pyrrolidine Synthesis
| Reaction Type | Substrate Type | Key Conditions | Observed Outcome | Reference |
|---|---|---|---|---|
| Intramolecular Aminooxygenation | α-Substituted 4-pentenyl sulfonamides | Copper(II) promotion | Favors 2,5-cis-pyrrolidines (dr > 20:1) | nih.gov |
| 1,3-Dipolar Cycloaddition | Azomethine ylides with electron-deficient alkenes | N/A | Diastereoselective formation of substituted pyrrolidines | researchgate.net |
| Cascade N-H Insertion/Aldol Reaction | Enynal-derived zinc carbenoids | ZnCl₂ catalyst | High diastereoselectivity (dr > 98:2) | rsc.org |
Kinetic and Thermodynamic Aspects of this compound Reactions
The reactivity of this compound is governed by both kinetic and thermodynamic factors. The high energy stored in the carbon-carbon triple bond makes many of its addition and cyclization reactions highly exothermic and thermodynamically favorable. nih.govwiley-vch.de For example, the conversion of an alkyne to a more stable carbonyl or heterocyclic system releases significant energy. researchgate.net
In many cases, the product distribution is determined by the relative rates of competing reaction pathways (kinetic control) rather than the relative stability of the final products (thermodynamic control). A prime example is the intramolecular cyclization of aminoalkynes. The 5-exo-dig cyclization of this compound is kinetically preferred over the alternative 6-endo-dig pathway, even though the latter might lead to a thermodynamically comparable or more stable six-membered ring. nih.gov This preference is rationalized by the more favorable orbital overlap in the transition state for the 5-exo closure. nottingham.ac.uk
Computational studies, such as Density Functional Theory (DFT), have been employed to understand these aspects more deeply. For instance, in PtCl₂-catalyzed alkyne cyclizations, calculations of activation free energies for different proposed pathways (e.g., involving vinylidene intermediates or direct C-H activation) can elucidate the most likely mechanism. pku.edu.cn For A3 coupling reactions, kinetic studies can help identify the rate-determining step, which could be the C-H activation of the alkyne or the nucleophilic addition to the imine, depending on the specific catalyst and substrates used. mdpi.comscholaris.caencyclopedia.pub The reaction rate and selectivity can be significantly influenced by factors such as catalyst loading, temperature, and solvent.
Table 4: Conceptual Kinetic vs. Thermodynamic Considerations
| Reaction Type | Kinetic Product | Thermodynamic Product | Controlling Factor |
|---|---|---|---|
| Intramolecular Cyclization | 5-exo-dig product (e.g., Pyrrolidine derivative) | May be the same, or the 6-endo-dig product under equilibrating conditions | Lower activation energy for 5-exo transition state nih.gov |
| Electrophilic Addition (Hydration) | Mixture of ketones | The more stable of the two possible ketone products | Small differences in carbocation/enol stability |
Advanced Spectroscopic and Structural Elucidation of Hex 4 Yn 1 Amine and Its Chemical Products
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like hex-4-yn-1-amine. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the stereochemistry of the molecule.
Detailed 1D and 2D NMR Experiments for Connectivity and Configuration (e.g., COSY, HSQC, HMBC)
One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are fundamental to establishing the molecular structure of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are predicted based on the functional groups present. The protons of the primary amine (NH₂) would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. The methylene (B1212753) group adjacent to the amine (C1-H) would be deshielded, while the terminal methyl group (C6-H) would appear in the upfield region.
¹³C NMR Spectroscopy: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The two sp-hybridized carbons of the alkyne (C4 and C5) would have characteristic chemical shifts in the range of 70-90 ppm. The carbon atom bonded to the nitrogen (C1) would also be significantly deshielded.
2D NMR Spectroscopy: To unambiguously assign these signals and confirm the molecular structure, several 2D NMR experiments would be employed:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds (typically 2-3 bonds). thieme-connect.de For this compound, cross-peaks would be expected between the protons on C1 and C2, and between C2 and C3.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹H-¹³C one-bond correlations). ubc.ca It allows for the direct assignment of a proton signal to its attached carbon atom. Each CH, CH₂, and CH₃ group would produce a correlation peak.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds (¹H-¹³C long-range correlations). thieme-connect.deacs.org This is crucial for piecing together the molecular skeleton. For instance, the protons of the methyl group (C6-H) would show correlations to the alkyne carbons C5 and C4, confirming the position of the triple bond.
The following tables summarize the predicted NMR data for this compound.
Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 (-CH₂NH₂) | ~2.8 - 3.0 | ~40 - 42 |
| 2 (-CH₂-) | ~1.6 - 1.8 | ~30 - 32 |
| 3 (-CH₂-) | ~2.1 - 2.3 | ~18 - 20 |
| 4 (-C≡) | - | ~75 - 80 |
| 5 (≡C-) | - | ~78 - 83 |
| 6 (-CH₃) | ~1.7 - 1.8 (as triplet) | ~3 - 5 |
Expected Key HMBC Correlations for this compound
| Proton(s) at | Correlates to Carbon(s) at |
|---|---|
| C1-H | C2, C3 |
| C2-H | C1, C3, C4 |
| C3-H | C2, C4, C5 |
Dynamic NMR for Conformational Analysis and Exchange Processes
Dynamic NMR (DNMR) techniques are used to study molecular processes that occur on the NMR timescale, such as conformational changes and chemical exchange. scifiniti.com For this compound, two main processes could be investigated:
Proton Exchange: The protons on the primary amine group can exchange with each other and with protons from solvent molecules (if protic). scifiniti.com This exchange is often fast at room temperature, resulting in a broad, averaged singlet for the NH₂ protons. By lowering the temperature, this exchange can be slowed, potentially resolving the signal into distinct peaks or revealing coupling to adjacent protons on C1.
Conformational Dynamics: The single bonds in the C1-C2-C3 alkyl chain allow for rotation, leading to different conformational isomers (conformers). While the energy barrier for this rotation is typically low, DNMR studies at very low temperatures could potentially "freeze out" specific conformers, providing insight into the most stable spatial arrangements of the molecule.
Quantitative NMR for Reaction Monitoring
Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for identical reference standards for each analyte. capes.gov.brmdpi.com It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to it. acs.org
For this compound, qNMR could be used to monitor reactions involving either the amine or the alkyne functional group. For example, in an acylation reaction at the amine, a new set of signals corresponding to the amide product would appear. By integrating a characteristic signal from the starting material (e.g., the C6-methyl protons) and one from the product against a stable internal standard of known concentration, the reaction conversion and yield could be calculated in real-time directly from the NMR spectra. rsc.org This requires setting up the experiment with appropriate parameters, such as a sufficient relaxation delay, to ensure accurate integration. acs.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Probing
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. thieme-connect.de For this compound, these methods are excellent for confirming the presence of the amine and alkyne groups.
The key expected vibrational modes for this compound are:
N-H Stretching: Primary amines show two characteristic bands in the IR spectrum, corresponding to the symmetric and asymmetric stretching of the N-H bonds.
C≡C Stretching: The carbon-carbon triple bond stretch is a key diagnostic peak. For an internal, asymmetrically substituted alkyne like this, the C≡C stretch is expected to be observable in both IR and Raman spectra, though it may be weak in the IR. researchgate.net
C-H Stretching: Signals for sp³ C-H bonds in the alkyl chain will be present just below 3000 cm⁻¹.
N-H Bending: The scissoring motion of the NH₂ group gives rise to a characteristic absorption in the IR spectrum.
Predicted IR and Raman Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|---|
| N-H (Primary Amine) | Asymmetric Stretch | 3350 - 3500 | Medium | Weak |
| N-H (Primary Amine) | Symmetric Stretch | 3250 - 3400 | Medium | Weak |
| C-H (sp³) | Stretch | 2850 - 3000 | Strong | Strong |
| C≡C (Internal Alkyne) | Stretch | 2190 - 2260 | Weak to Medium | Medium to Strong |
Note: A vapor phase IR spectrum is noted to exist for this compound on PubChem, but the spectral data is not provided. nih.gov
Real-time In Situ Monitoring of Reaction Intermediates
Both IR and Raman spectroscopy can be used for the in situ monitoring of chemical reactions, allowing for the observation of reactants, products, and sometimes unstable intermediates in real-time. researchgate.netrsc.org For a reaction involving this compound, one could follow the disappearance of a key reactant band or the appearance of a product band.
For example, in a reaction that consumes the alkyne (e.g., a click reaction, hydrogenation, or hydration), the intensity of the C≡C stretching frequency (~2200 cm⁻¹) would decrease over time. acs.orgresearchgate.net If the amine group were to react (e.g., to form an amide), the characteristic N-H stretching and bending vibrations would be replaced by new signals corresponding to the amide N-H stretch and C=O stretch. Techniques like Attenuated Total Reflectance (ATR)-FTIR are particularly well-suited for monitoring reactions in solution. rsc.org
Analysis of Hydrogen Bonding and Intermolecular Interactions
Hydrogen bonding significantly influences the physical and chemical properties of molecules containing N-H or O-H bonds. wikipedia.org In pure, liquid this compound, the primary amine group can act as both a hydrogen bond donor (via the H atom) and an acceptor (via the nitrogen's lone pair), leading to intermolecular N-H···N hydrogen bonds.
Vibrational spectroscopy is highly sensitive to these interactions. In a non-hydrogen-bonding (dilute) environment, the N-H stretching vibrations appear as sharp bands at higher frequencies. In a concentrated or pure sample where hydrogen bonding is present, these bands broaden and shift to lower frequencies (a red shift). The magnitude of this shift can provide information about the average strength of the hydrogen bonding interactions within the sample. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for chemical analysis, providing highly accurate mass measurements that are crucial for determining the elemental composition of a compound. enovatia.com Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm), allowing for the confident assignment of a unique chemical formula. enovatia.comuni-jena.de For this compound, the exact mass of its molecular ion ([M]+•) is calculated to be 97.089149355 Da. nih.gov An HRMS measurement yielding a value very close to this, typically within +/- 5 ppm, would strongly support the C₆H₁₁N formula. enovatia.com
Beyond accurate mass determination, the fragmentation patterns observed in mass spectrometry provide a roadmap to the molecule's structure. miamioh.edu Aliphatic amines like this compound typically undergo a characteristic α-cleavage. openstax.orglibretexts.orgntu.edu.sg This process involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. openstax.org For this compound, the molecular ion ([C₆H₁₁N]+•) would likely undergo α-cleavage between the C1 and C2 carbons. This fragmentation would result in the loss of a butyl-ynyl radical (•C₅H₇) and the formation of a resonance-stabilized iminium cation, [CH₂=NH₂]⁺, with an m/z of 30. libretexts.org This fragment is often the base peak in the mass spectra of primary amines.
Another potential fragmentation pathway, though generally less common for primary amines, is the loss of an amino radical (•NH₂) or ammonia (B1221849) (NH₃), which would result in fragments with m/z values corresponding to [M-16] and [M-17], respectively. miamioh.edu The study of these fragmentation pathways, often aided by tandem mass spectrometry (MS/MS) experiments, allows for detailed structural elucidation. researchgate.net
Table 1: HRMS Data for the Protonated Molecular Ion of this compound This interactive table provides the theoretical accurate mass for the protonated molecule.
| Species | Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| [M+H]⁺ | [C₆H₁₂N]⁺ | 98.09642 |
Data derived from the molecular formula C₆H₁₁N. The protonated species is commonly observed in electrospray ionization (ESI) HRMS.
X-ray Crystallography for Definitive Solid-State Structural Determination of Derivatives and Metal Complexes
While obtaining a single crystal of the volatile liquid this compound itself is challenging, its derivatives and metal complexes can often be crystallized to allow for analysis by X-ray crystallography. This technique provides unambiguous, three-dimensional structural information, including precise bond lengths, bond angles, and stereochemistry in the solid state. beilstein-journals.orgresearchgate.net
The amine and alkyne functional groups in this compound are excellent ligands for coordinating with metal centers. The formation of metal complexes is a common strategy to produce stable, crystalline materials suitable for X-ray diffraction. rsc.orgnsf.govresearchgate.net For instance, the nitrogen atom of the amine can coordinate to a metal, and the alkyne's π-system can also interact with the metal center, potentially forming a variety of coordination complexes, such as bis(alkynyl)gold(III) or iridium(III) complexes. rsc.orgacs.org The resulting crystal structures reveal the precise geometry around the metal ion and the conformation of the this compound ligand. acs.orgacs.org
Similarly, this compound can be converted into a variety of solid organic derivatives, such as amides, sulfonamides, or salts, which are more amenable to crystallization. The crystal structure of such a derivative would confirm the connectivity of the atoms and provide detailed conformational information. For example, a study on an acyclic secondary amine-borane complex provided the first crystal structure of its kind, confirming the tetrahedral geometry at both the nitrogen and boron atoms. semanticscholar.org Another study unambiguously verified the structure of a 4-amino-2H-chromen-2-imine derivative through X-ray analysis. acs.org
Table 2: Representative Crystallographic Data for a Metal-Amine Complex This interactive table shows example data that could be obtained from an X-ray crystallographic analysis of a hypothetical metal complex of an amine ligand. The data shown is for an iron(II) complex with 4-methylpyridine, illustrating the type of information generated.
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁nb |
| a (Å) | 11.483 |
| b (Å) | 14.166 |
| c (Å) | 18.279 |
| N-Fe bond distance (Å) | 2.00 |
Data is illustrative and based on a known Fe(II)-pyridine complex. rsc.org Such data provides definitive proof of structure.
Chiroptical Spectroscopies (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Assignment
This compound is an achiral molecule and therefore does not exhibit a circular dichroism signal. However, it can be used as a starting material to synthesize chiral products. For these chiral derivatives, chiroptical techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful tools for determining their absolute configuration in solution. rhhz.netnih.govrsc.org
Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region, arising from electronic transitions. nih.gov To apply ECD for determining the absolute configuration of a chiral amine derived from this compound, the amine is often converted into a derivative containing a suitable chromophore, such as a phthalimide. doi.org The interaction (exciton coupling) between the introduced chromophore and other chromophoric groups in the molecule gives rise to characteristic ECD signals, known as Cotton effects. doi.org The sign of these Cotton effects can be correlated to the absolute stereochemistry of the chiral center. nih.gov By comparing the experimental ECD spectrum with spectra predicted by quantum-chemical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration can be assigned with a high degree of confidence. rhhz.netacs.org
Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light associated with molecular vibrations. mdpi.comresearchgate.netmdpi.com VCD is particularly useful for molecules that lack strong UV-Vis chromophores. researchgate.net Since VCD is sensitive to the three-dimensional arrangement of atoms, it provides a unique spectral fingerprint of a chiral molecule's stereochemistry. rsc.orgmdpi.com For a chiral derivative of this compound, the experimental VCD spectrum can be compared to the spectrum calculated for a specific enantiomer. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.gov This combined experimental and theoretical approach has become a reliable method for the structural elucidation of new chiral molecules. nih.gov
Table 3: Illustrative ECD Data for Absolute Configuration Assignment This interactive table demonstrates the principle of comparing experimental and calculated ECD data for a hypothetical chiral derivative. Positive or negative signs in the Cotton effect are key to assigning configuration.
| Transition | Experimental λ (nm) | Experimental Δε | Calculated λ (nm) for (R)-isomer | Calculated Rotational Strength [R] for (R)-isomer |
|---|---|---|---|---|
| π → π* | 220 | +10.5 | 222 | +12.1 |
| n → π* | 250 | -2.1 | 251 | -2.5 |
Values are hypothetical, based on principles of ECD analysis where the sign of the Cotton effect (Δε or R) correlates with stereochemistry. nih.govdoi.org
Computational and Theoretical Chemistry Studies on Hex 4 Yn 1 Amine Systems
Quantum Chemical Calculations for Electronic Structure and Molecular Properties (e.g., DFT Studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and molecular properties of hex-4-yn-1-amine. DFT methods, such as B3LYP or CAM-B3LYP, combined with appropriate basis sets like 6-311+G(d,p) or polarization-consistent basis sets (e.g., apc-1), provide a balance of computational cost and accuracy for calculating various molecular descriptors. ntnu.no
These calculations can determine optimized molecular geometry, bond lengths, and bond angles. Key electronic properties derived from these studies include the dipole moment, polarizability, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Public databases provide pre-computed properties for this compound, which serve as a baseline for more advanced theoretical investigations. nih.gov
Table 1: Computed Molecular Properties of this compound This table includes data sourced from computational models and public databases. nih.gov
| Property | Value | Computational Method/Source |
|---|---|---|
| Molecular Formula | C6H11N | PubChem CID 11789135 nih.gov |
| Molecular Weight | 97.16 g/mol | PubChem 2.1 nih.gov |
| XLogP3 | 0.7 | XLogP3 3.0 nih.gov |
| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.6.11 nih.gov |
| Hydrogen Bond Acceptor Count | 1 | Cactvs 3.4.6.11 nih.gov |
| Rotatable Bond Count | 3 | Cactvs 3.4.6.11 nih.gov |
| Exact Mass | 97.089149355 Da | PubChem 2.1 nih.gov |
| Topological Polar Surface Area | 26 Ų | Cactvs 3.4.6.11 nih.gov |
Mechanistic Pathway Elucidation through Transition State Theory
Transition State Theory (TST) is a cornerstone for analyzing the kinetics and mechanisms of chemical reactions. solubilityofthings.com By computing the potential energy surface, TST allows for the identification of transition states—the high-energy structures that connect reactants and products. solubilityofthings.com For this compound, this is particularly relevant for studying reactions such as intramolecular cyclizations, additions to the alkyne, or N-alkylation.
Computational methods like DFT can be used to map the energy profile of a reaction pathway. mdpi.com This involves locating the structures of reactants, intermediates, transition states, and products, and calculating their relative energies. For instance, in a hypothetical intramolecular cyclization of this compound, the energy profile would reveal the activation energy required to overcome the transition state barrier, as well as the energies of any intermediates formed along the way. acs.org
Table 2: Illustrative Energy Profile for a Hypothetical Intramolecular Cyclization of this compound This table presents hypothetical data to illustrate the application of transition state theory.
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactant | This compound | 0.0 |
| TS1 | Transition state for C-N bond formation | +25.5 |
| Intermediate | Cyclic intermediate | +5.2 |
| TS2 | Transition state for proton transfer | +15.8 |
| Product | Final cyclized product | -10.3 |
Energy Profiles of Key Reactions
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the aliphatic chain in this compound means it can adopt numerous conformations through rotation around its single bonds. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers between them. windows.net This is achieved by mapping the potential energy surface as a function of dihedral angles. youtube.com
For this compound, key rotations exist around the C1-C2, C2-C3, and C3-C4 bonds. A potential energy diagram for rotation around a specific bond, like the C2-C3 bond, would show the relative energies of staggered (gauche, anti) and eclipsed conformations. The anti conformation, where the largest substituent groups are 180° apart, is typically the most stable due to minimized steric hindrance, while eclipsed conformations represent energy maxima. windows.net
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be compared with experimental results for structure validation. researchgate.net DFT calculations can accurately predict vibrational frequencies (IR spectroscopy) and nuclear magnetic resonance (NMR) chemical shifts.
Calculated vibrational frequencies are often systematically scaled to correct for anharmonicity and basis set limitations. For NMR, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate chemical shifts (¹H and ¹³C) relative to a standard like tetramethylsilane (B1202638) (TMS). Agreement between predicted and experimental spectra provides strong evidence for the proposed molecular structure. researchgate.net PubChem indicates the availability of experimental ¹³C NMR, GC-MS, and IR spectra for this compound, which can be used for such validation. nih.gov
Table 3: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for this compound This table presents hypothetical calculated data alongside potential experimental values to illustrate the validation process.
| Carbon Atom | Calculated Shift (ppm) | Experimental Shift (ppm) |
|---|---|---|
| C1 (CH2-N) | 41.5 | 41.8 |
| C2 (CH2) | 30.8 | 31.1 |
| C3 (CH2-C≡) | 15.2 | 15.5 |
| C4 (≡C-C5) | 79.5 | 79.9 |
| C5 (C≡-C4) | 77.3 | 77.6 |
| C6 (CH3) | 3.4 | 3.6 |
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can explicitly model the dynamic behavior of a molecule in a solvent environment. zju.edu.cn MD simulations solve Newton's equations of motion for a system containing the solute (this compound) and a large number of solvent molecules (e.g., water, hexane). researchgate.netnih.gov
Table 4: Typical Parameters for a Molecular Dynamics Simulation of this compound in Water This table provides an example of simulation parameters used in MD studies.
| Parameter | Value/Description |
|---|---|
| Force Field | GROMOS, AMBER, or OPLS-AA |
| Solvent Model | SPC/E or TIP3P for water |
| System Size | ~3000 water molecules in a cubic box |
| Ensemble | NPT (isothermal-isobaric) |
| Temperature | 298 K |
| Pressure | 1 bar |
| Simulation Time | 50-100 ns |
Compound Index
In Silico Design and Virtual Screening of Novel Reactions and Derivatives
Computational chemistry offers powerful tools for the in silico design and virtual screening of novel derivatives and reactions involving this compound. These methods allow for the rapid evaluation of vast chemical spaces, predicting molecular properties, reaction outcomes, and potential biological activities before committing to expensive and time-consuming laboratory synthesis. By leveraging computational models, researchers can prioritize candidates with desirable characteristics, accelerating the discovery of new materials and bioactive agents.
Virtual Screening and Design of Novel Derivatives
The structural backbone of this compound, featuring a terminal primary amine and an internal alkyne, presents a versatile scaffold for designing new molecules. Virtual screening involves the computational assessment of large libraries of compounds to identify those that are likely to bind to a specific biological target. In the context of this compound, this process begins with the generation of a virtual library of derivatives. Modifications can be systematically introduced at the amino group, the alkyl chain, or by functionalizing the alkyne moiety.
A pertinent example of this approach is the in silico design of analogues for terbinafine, a drug which contains a similar N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine structure. nih.gov In such studies, derivatives are designed and then subjected to molecular docking simulations against a target protein, such as squalene (B77637) epoxidase, to predict their binding affinity and orientation within the active site. nih.gov The goal is to identify novel structures with potentially improved efficacy or pharmacokinetic properties. nih.gov
Computational tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of these virtual derivatives. acs.org This early-stage filtering is crucial for eliminating compounds that are likely to fail in later stages of development. For instance, a virtual library of this compound derivatives could be screened for drug-like properties and potential interactions with a specific enzyme or receptor. acs.orgacs.org
Table 1: Hypothetical Data from Virtual Screening of this compound Derivatives
This table illustrates the type of data generated during a virtual screening campaign targeting a hypothetical protein kinase.
| Derivative Name | Modification | Predicted Binding Affinity (kcal/mol) | Predicted ADMET Risk |
|---|---|---|---|
| N-benzyl-hex-4-yn-1-amine | Benzylation of amine | -7.2 | Low |
| 1-phenyl-hex-4-yn-1-amine | Phenyl substitution at C1 | -6.8 | Low |
| N-(4-pyridinyl)-hex-4-yn-1-amine | Arylation of amine | -8.1 | Medium |
| Hex-4-yn-1-yl-urea | Urea formation at amine | -6.5 | Low |
| 1-(4-hydroxyphenyl)-hex-4-yn-1-amine | Substituted phenyl at C1 | -7.5 | Low |
In Silico Studies of Novel Reactions
Beyond designing derivatives, computational chemistry is instrumental in exploring novel reactions involving this compound. Theoretical calculations, particularly using Density Functional Theory (DFT), can elucidate reaction mechanisms, predict product selectivity (regio- and stereoselectivity), and determine reaction kinetics. worktribe.comacs.org
For example, the primary amine of this compound can react with aldehydes and ketones to form imines (Schiff bases). unizin.org DFT calculations can be employed to understand the factors governing this transformation, such as the relative energies of intermediates and transition states. worktribe.comnih.gov These studies can predict whether a reaction is likely to be thermodynamically or kinetically favored, guiding the choice of reaction conditions. acs.org
Similarly, the alkyne group can participate in a variety of transformations, including cycloadditions, hydroaminations, and coupling reactions. researchgate.netfrontiersin.org The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and the alkyne of this compound to form a 1,2,3-triazole is a prominent example. researchgate.net Computational models can predict the regioselectivity of this reaction and the electronic properties of the resulting triazole derivatives. Such in silico investigations are vital for planning efficient synthetic routes to complex molecules. researchgate.net Virtual screening can also be applied to combinatorial libraries generated from these reactions to identify products with high potential for specific applications. nih.gov
Table 2: Computational Analysis of Potential Reactions of this compound
This table provides examples of how computational studies can guide the synthesis of novel compounds from this compound.
| Reaction Type | Reactant(s) with this compound | Potential Product Class | Computational Insight | Reference Methodology |
|---|---|---|---|---|
| Imine Formation | Benzaldehyde | α,β-Unsaturated Imine | DFT calculations predict the stability of the imine product and the reaction pathway. worktribe.comacs.org | worktribe.comacs.orgnih.gov |
| Click Reaction (Cycloaddition) | Benzyl azide | 1,2,3-Triazole | Predicts regioselectivity and assesses the electronic properties of the resulting triazole ring. researchgate.net | researchgate.net |
| A³ Coupling (Aldehyde-Amine-Alkyne) | Formaldehyde, Piperidine | Propargylamine (B41283) | Models transition state to predict catalyst efficiency and product yield under various conditions. researchgate.net | researchgate.net |
| Hydroamination | Aniline (B41778) (catalyzed) | Enamine/Imine | Investigates catalyst-substrate interactions to explain reaction rates and selectivity. frontiersin.org | frontiersin.org |
Applications of Hex 4 Yn 1 Amine in Advanced Chemical Synthesis and Materials Science
Building Block for Complex Natural Product Synthesis
The strategic placement of both an amine and an alkyne within a single, flexible carbon chain positions hex-4-yn-1-amine as a potentially valuable synthon for the total synthesis of complex natural products. While specific examples detailing the incorporation of this compound into a natural product synthesis are not prominent in the literature, the utility of similar structural motifs is well-documented. For instance, the synthesis of the furanocembrane natural product, (-)-rubifolide, utilized a 2-hexen-4-yn-1-ol derivative as a key intermediate for constructing the core furan (B31954) ring system. gla.ac.uk This highlights a common strategy where alkyne functionalities are precursors to heterocyclic systems or are used in carbon-carbon bond-forming reactions to construct a larger molecular skeleton.
Theoretically, this compound could be employed in similar multi-step syntheses. The amine group could act as a handle for introducing chirality or for attachment to a solid support, while the alkyne is carried through several steps before being transformed in a key bond-forming reaction, such as a Sonogashira coupling or a cyclization cascade. scribd.comsci-hub.se The dual functionality allows for orthogonal reaction sequences, where one group can be reacted while the other is protected or remains inert until a later stage.
Precursor in the Development of Novel Organic Reagents and Catalysts
The development of specialized organic reagents and catalysts often relies on ligands that can coordinate to a metal center and modify its reactivity. Bifunctional molecules like this compound are attractive precursors for such ligands. The amine group can be readily converted into a more complex coordinating group, such as a phosphine (B1218219) or a Schiff base, while the alkyne moiety can serve several purposes. It can act as a secondary coordination site, be used to attach the resulting ligand to a polymer support, or be involved in the catalytic transformation itself.
While research on this compound as a direct precursor is limited, the principles are well-established with analogous compounds. For example, propargylamines (which contain both amine and alkyne groups) are known building blocks in heterocyclic and pharmaceutical chemistry. mdpi.com They can be used to synthesize complex ligands for transition-metal catalysts that drive important organic transformations. acs.org The synthesis of such reagents often involves the reaction of the amine group to build a coordinating scaffold, with the alkyne available for subsequent modifications.
| Reagent/Catalyst Component | Precursor Functional Groups | Potential Role of this compound | Relevant Reaction Types |
| Bidentate Ligands | Amine, Alkyne | The amine is modified to a phosphine or imine; the alkyne acts as a soft donor for a metal center. | Amine alkylation/arylation, Amide coupling, Phosphine synthesis. |
| Polymer-Supported Catalysts | Amine, Alkyne | The amine is used to form a ligand, and the alkyne is used to attach it to a polymer backbone via click chemistry. | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Thiol-yne reaction. |
| Chiral Reagents | Amine | The amine is resolved or derivatized with a chiral auxiliary to create a stereochemically defined reagent. | Chiral resolution, Asymmetric synthesis. |
Integration into Polymer Design and Macromolecular Architectures
The dual functionality of this compound makes it an ideal monomer or functionalizing agent in polymer chemistry. The ability to leverage both amine and alkyne reactivity allows for the design of complex macromolecular structures through controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. sigmaaldrich.comfujifilm.com
The amine and alkyne groups on this compound can be used to introduce functionality into polymers through distinct chemical pathways. The primary amine can react with activated esters, isocyanates, or epoxides to form stable amide, urea, or secondary amine linkages, respectively. creative-proteomics.comsigmaaldrich.com This is a common strategy for grafting molecules onto a polymer backbone or for creating polymer-drug conjugates.
Simultaneously, the alkyne group provides a powerful handle for "click chemistry" reactions. acs.org The most prominent of these is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage. This allows for the efficient and orthogonal introduction of various functionalities, such as fluorescent dyes, targeting ligands, or other polymer chains, onto a polymer that has been synthesized using an alkyne-bearing monomer like a derivative of this compound. This approach is central to creating well-defined graft copolymers and other complex architectures. nih.govnih.gov
The distinct reactivity of the amine and alkyne groups is highly advantageous for cross-linking polymer chains and modifying material surfaces. nagase.com
Cross-linking: this compound can act as a cross-linking agent by bridging two polymer chains. For example, in a polymer matrix containing carboxylic acid or ester groups, the amine can form amide bonds with two different chains. Alternatively, a polymer could be synthesized with pendant alkyne groups derived from this compound. These alkynes can then be cross-linked through reactions like photochemically induced thiol-yne additions or by reacting with bis-azido compounds to form a robust network. medcraveonline.comallresist.com
Surface Modification: The amine group is particularly effective for grafting molecules onto various substrates. Amines can be covalently attached to surfaces rich in hydroxyl, carboxyl, or epoxy groups. mdpi.com For example, 3-aminopropyltriethoxysilane (B1664141) (APTES) is widely used to introduce amine functionality onto surfaces. researchgate.net A molecule like this compound could be used in a similar fashion to functionalize a polymer surface with amine groups, leaving the alkyne available for further modification. utwente.nl This alkyne-functionalized surface could then be used to attach biomolecules, change the surface wettability, or build up multilayered structures using layer-by-layer click reactions. rsc.org
| Application | Reactive Group(s) Utilized | Mechanism | Resulting Structure/Property |
| Polymer Cross-linking | Amine + Amine | Condensation with di-acid or di-epoxide functional polymers. | Thermoset network with enhanced mechanical stability. |
| Polymer Cross-linking | Alkyne + Alkyne | Reaction with bis-azide linkers (CuAAC) or di-thiol linkers (thiol-yne). | Covalently cross-linked hydrogel or elastomer. |
| Surface Modification | Amine | Covalent grafting to activated polymer surfaces (e.g., polyesters, polyacrylates). | Surface functionalized with pendant alkyne groups. |
| Surface Patterning | Alkyne | Spatially controlled click reaction with an azide-functionalized surface or molecule. | Patterned surface with specific chemical functionality. |
Synthesis of Functional Polymers via Alkyne and Amine Linkages
Fabrication of Advanced Functional Materials
Advanced functional materials are designed with specific properties for high-performance applications, such as in electronics, energy, or biomedicine. afinitica.com The incorporation of versatile chemical building blocks is key to their fabrication. The amine and alkyne groups of this compound offer pathways to create such materials, particularly in the realm of self-assembled systems.
Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions like hydrogen bonding, hydrophobic effects, and π-π stacking. yok.gov.tr While this compound itself is unlikely to form complex assemblies, it is an excellent candidate for functionalizing larger molecules to guide their assembly into supramolecular structures. unibe.ch
Conjugated Systems and Optoelectronic Materials
The bifunctional nature of this compound, containing both a nucleophilic amine and a polymerizable alkyne group, makes it a candidate for the synthesis of novel conjugated materials. Conjugated polymers are of significant interest for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors due to their unique electronic and optical properties. unibe.chlibretexts.org
The alkyne moiety of this compound can, in principle, undergo polymerization through various methods, including those catalyzed by transition metals, to form a polymer backbone with a repeating conjugated system. The presence of the primary amine group offers a site for further functionalization, which could be used to tune the electronic properties of the resulting polymer or to facilitate self-assembly and processing.
One potential synthetic route could involve the polymerization of the alkyne group to create a polyacetylene-type structure. The pendant aminobutyl groups could then be used to modify the polymer's solubility, morphology, and electronic characteristics. For instance, the amine could be acylated or reacted with other electrophiles to introduce a variety of functional groups.
Furthermore, the amine group could participate directly in the formation of the conjugated backbone. For example, through condensation reactions with dicarbonyl compounds, it could form polymers containing imine linkages, which can also be part of a conjugated system. The alkyne group could then be used for cross-linking or for post-polymerization modification, potentially leading to the formation of robust, three-dimensional networks.
While specific research on polymers derived directly from this compound for optoelectronic applications is scarce, the general principles of using functionalized alkynes and amines in the synthesis of conjugated polymers are well-established. rsc.orgchemscene.com Future research could explore the polymerization of this compound and the characterization of the resulting polymer's optical and electronic properties, such as its absorption and emission spectra, and its charge carrier mobility, to assess its suitability for optoelectronic devices.
Ligand Design for Organometallic and Coordination Chemistry
In the realm of organometallic and coordination chemistry, the dual functionality of this compound presents opportunities for its use as a versatile ligand. google.com A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. The properties and reactivity of the resulting complex are highly dependent on the nature of the ligand. osti.gov
The primary amine group in this compound can act as a Lewis base, donating its lone pair of electrons to a metal center to form a coordinate bond. This is a common binding mode for amine-containing ligands in a vast array of coordination complexes. wordpress.com
The alkyne group offers several possibilities for interaction with a metal center. It can bind in a side-on fashion (η²-coordination) or end-on. More interestingly, the terminal alkyne can be deprotonated to form a metal acetylide, creating a strong metal-carbon sigma bond. This dual coordination capability—chelation involving both the amine and the acetylide—could lead to the formation of stable metallacyclic structures.
The resulting organometallic complexes could find applications in catalysis. The electronic and steric properties of the ligand, which can be tuned by modifying the this compound backbone, would influence the catalytic activity of the metal center. For example, chiral derivatives of this compound could be synthesized and used as ligands in asymmetric catalysis.
While there is a lack of specific studies detailing the synthesis and characterization of organometallic complexes with this compound as the primary ligand, the fundamental principles of coordination chemistry suggest its potential. nih.gov Research in this area would involve reacting this compound with various metal precursors and characterizing the resulting complexes using techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy to determine their structure and bonding. Subsequent studies could then explore the catalytic activity of these novel complexes in various organic transformations.
Future Research Directions and Unexplored Avenues in Hex 4 Yn 1 Amine Chemistry
Chemoenzymatic and Biocatalytic Transformations of Hex-4-yn-1-amine
The intersection of chemical synthesis and biocatalysis offers a powerful approach to generate complex and chiral molecules with high selectivity and under mild conditions. mdpi.com For this compound, this represents a significant and largely untapped area of research.
Detailed Research Findings:
The application of enzymes in organic synthesis is a rapidly growing field, with biocatalysts prized for their ability to perform reactions with high selectivity under environmentally friendly conditions. princeton.edu While specific studies on this compound are limited, the broader field of biocatalysis provides a clear roadmap for future investigations. For instance, enzymes like transaminases could be employed for the stereoselective amination or deamination, potentially leading to enantiopure derivatives of this compound. nih.gov Lipases are another class of enzymes that could be utilized for the kinetic resolution of racemic mixtures of this compound derivatives. rsc.org
Furthermore, the development of chemoenzymatic cascades, where a chemical reaction is followed by an enzymatic one (or vice versa) in a one-pot setup, could streamline the synthesis of complex molecules derived from this compound. nih.gov An example could be the initial chemical modification of the alkyne group followed by an enzyme-catalyzed transformation of the amine functionality. csic.es
Data Table: Potential Chemoenzymatic Reactions for this compound
| Enzyme Class | Potential Transformation on this compound | Potential Product |
| Transaminase | Asymmetric amination of a corresponding ketone precursor | Chiral this compound |
| Lipase | Kinetic resolution of a racemic derivative | Enantiomerically enriched this compound derivatives |
| Alcohol Dehydrogenase | Reduction of a ketone precursor to a chiral alcohol | Chiral amino-alcohols |
| Halogenase | Regioselective halogenation | Halogenated this compound derivatives |
Flow Chemistry and Continuous Processing for Efficient Synthesis
Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. beilstein-journals.orgwuxiapptec.com Applying this technology to the synthesis and derivatization of this compound could lead to more efficient and sustainable chemical processes.
Detailed Research Findings:
The synthesis of amines and their derivatives has been successfully translated to continuous flow systems. These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. acs.org For example, multi-step syntheses involving alkynylamines can be "telescoped" in a flow reactor, eliminating the need for isolation and purification of intermediates. mdpi.com This approach is particularly beneficial for reactions that are hazardous or difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. beilstein-journals.org
The use of packed-bed reactors containing immobilized catalysts or reagents is another key feature of flow chemistry that could be applied to this compound. evonik.comcambridgereactordesign.com This allows for easy separation of the product from the catalyst, simplifying downstream processing and enabling catalyst recycling.
Data Table: Comparison of Batch vs. Flow Synthesis for Amine Production
| Parameter | Batch Synthesis | Flow Synthesis |
| Safety | Higher risk with exothermic or hazardous reactions | Enhanced safety due to small reaction volumes |
| Scalability | Often challenging and requires process re-optimization | Straightforward scaling by running the reactor for longer |
| Heat & Mass Transfer | Limited by vessel size and stirring efficiency | Superior due to high surface-area-to-volume ratio |
| Process Control | Less precise control over reaction parameters | Precise control of temperature, pressure, and residence time |
| Efficiency | Can be lower due to workup and purification steps | Higher efficiency through reaction telescoping and automation |
Development of Photocatalytic and Electrocatalytic Methodologies
Photocatalysis and electrocatalysis are rapidly emerging fields in organic synthesis that utilize light and electricity, respectively, to drive chemical reactions. d-nb.infonih.gov These methods offer unique reactivity patterns and can often proceed under mild conditions, making them attractive for the functionalization of this compound.
Detailed Research Findings:
Visible-light photocatalysis has been employed for a variety of transformations involving amines and alkynes. beilstein-journals.orgresearchgate.net For instance, the generation of aminium radicals from amines via single-electron transfer can enable C-H functionalization at the α-position to the nitrogen atom. au.dk This could be a powerful strategy for introducing new substituents to the carbon backbone of this compound. The alkyne moiety can also participate in photocatalytic reactions, such as additions and cyclizations. researchgate.net
Electrocatalysis provides another avenue for novel transformations. unl.pt The electrochemical oxidation or reduction of this compound could lead to the formation of reactive intermediates that can then be trapped by various electrophiles or nucleophiles. For example, the electrocatalytic coupling of amines with CO2 to form valuable chemicals is an area of growing interest. unl.pt
Data Table: Potential Photo- and Electrocatalytic Reactions of this compound
| Catalysis Type | Potential Transformation | Potential Product |
| Photocatalysis | α-C-H functionalization | Alkylated or arylated this compound |
| Alkyne hydroamination | Substituted enamines | |
| Electrocatalysis | Oxidative coupling with nucleophiles | Functionalized this compound derivatives |
| Reductive coupling with electrophiles | Reduced and functionalized products |
Exploration of this compound in Non-Traditional Solvents and Mediums
The choice of solvent can have a profound impact on the outcome of a chemical reaction. Exploring the reactivity of this compound in non-traditional solvents, such as ionic liquids and deep eutectic solvents, could unlock new reaction pathways and improve the sustainability of existing processes. ionike.com
Detailed Research Findings:
Ionic liquids (ILs) are salts that are liquid at or near room temperature and possess unique properties such as low vapor pressure, high thermal stability, and tunable solvating power. ionike.com They have been shown to be effective media for a wide range of organic reactions, including those involving amines. repositorioinstitucional.mx In some cases, the ionic liquid can also act as a catalyst. ionike.com
Deep eutectic solvents (DESs) are mixtures of a hydrogen bond donor and a hydrogen bond acceptor that have a melting point significantly lower than the individual components. They are generally considered to be more environmentally friendly and less expensive than many traditional organic solvents and ionic liquids. The use of DESs in organic synthesis is a rapidly growing area, and their application to reactions involving this compound is a promising avenue for future research.
Application in Bio-orthogonal Chemistry and Chemical Biology Tools (excluding therapeutic/clinical aspects)
Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nobelprize.org The terminal alkyne group of this compound makes it a prime candidate for use in this field, particularly in the development of chemical biology tools for studying biological systems.
Detailed Research Findings:
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and specific reaction between a terminal alkyne and an azide (B81097) to form a triazole. nobelprize.org this compound can serve as the alkyne component in this reaction, allowing for its conjugation to azide-modified biomolecules such as proteins, nucleic acids, and glycans. mdpi.comcas.org This enables the labeling and visualization of these biomolecules in their native environment. researchgate.net
Beyond the CuAAC reaction, other bio-orthogonal reactions involving alkynes are also being developed. nih.gov These include strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a toxic copper catalyst, and various photo-click reactions. mdpi.comacs.org The amine group of this compound provides a convenient handle for attaching other functionalities, such as fluorescent dyes or affinity tags, to create multifunctional chemical probes.
Data Table: Bio-orthogonal Reactions Applicable to this compound
| Reaction Name | Reactants | Key Features |
| CuAAC | Terminal alkyne, azide, Cu(I) catalyst | High efficiency, high specificity, forms a stable triazole linkage |
| SPAAC | Strained alkyne (e.g., cyclooctyne), azide | Copper-free, suitable for live-cell applications |
| Photo-click Chemistry | Photo-activatable alkyne or azide | Spatiotemporal control of the reaction using light |
Advanced Spectroscopic Techniques for In Situ Characterization of Reaction Intermediates
Understanding the mechanism of a chemical reaction is crucial for its optimization and for the development of new transformations. Advanced spectroscopic techniques can provide valuable insights into the structure and reactivity of transient intermediates that are formed during a reaction.
Detailed Research Findings:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of molecules in solution. openstax.org Advanced NMR techniques, such as 2D NMR, can be used to elucidate the connectivity of atoms in complex molecules and to study the dynamics of chemical reactions. nih.govnih.gov
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. escholarship.org In situ IR spectroscopy can be used to monitor the progress of a reaction in real-time by observing the appearance of product bands and the disappearance of reactant bands.
Mass spectrometry (MS) is used to determine the mass-to-charge ratio of ions and can provide information about the molecular weight and elemental composition of a compound. escholarship.org Techniques such as electrospray ionization (ESI-MS) can be used to study reaction intermediates directly from the reaction mixture. researchgate.net
By applying these advanced spectroscopic techniques to the study of reactions involving this compound, a deeper understanding of its reactivity can be gained, which will facilitate the development of new and improved synthetic methodologies.
Q & A
Q. What are the recommended synthetic routes for hex-4-yn-1-amine, and how can purity be optimized during synthesis?
this compound can be synthesized via nucleophilic substitution or alkyne functionalization strategies. A gold-catalyzed approach, similar to reactions involving alkynes (e.g., hydroamination or cycloaddition), may be applicable for regioselective bond formation . To optimize purity, column chromatography with polar stationary phases (e.g., silica gel) and solvent systems like ethyl acetate/hexane mixtures are recommended. Purity validation should involve gas chromatography (GC) or high-performance liquid chromatography (HPLC), coupled with nuclear magnetic resonance (NMR) for structural confirmation .
Q. How should this compound be characterized to confirm its structural and chemical identity?
Key characterization methods include:
- NMR Spectroscopy : H and C NMR to verify alkyne (δ ~70-100 ppm for sp carbons) and amine (δ ~1-3 ppm for NH) groups.
- Infrared (IR) Spectroscopy : Peaks at ~3300 cm (N-H stretch) and ~2100 cm (C≡C stretch).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (CHN).
- Elemental Analysis : Validate C, H, and N percentages. Standardized descriptors like InChI and SMILES should align with databases such as PubChem for cross-referencing .
Q. What safety protocols are critical when handling this compound in laboratory settings?
this compound requires precautions typical of amines and alkynes:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Inert atmosphere (N or Ar) at 2–8°C to prevent degradation.
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Refer to OSHA-compliant safety data sheets (SDS) for analogous amines, such as 4-aminodiphenylamine, which highlight acute toxicity (oral, dermal) and environmental hazards .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in novel catalytic systems?
Density functional theory (DFT) calculations can model transition states and electron density maps to predict regioselectivity in reactions (e.g., alkyne additions). Software like Gaussian or ORCA, combined with ligand parameterization (e.g., for gold or palladium catalysts), can simulate intermediates and activation energies. Validate predictions with kinetic studies (e.g., Eyring plots) and spectroscopic trapping of intermediates .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Contradictions may arise from variations in assay conditions (e.g., cell lines, concentrations). Mitigation strategies include:
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC, EC).
- Dose-Response Curves : Re-evaluate activity across a broad concentration range.
- Structural Analog Studies : Test derivatives to isolate substituent effects (e.g., fluoro or methoxy groups impacting receptor binding) .
Q. How can this compound be integrated into modular drug discovery pipelines?
Its alkyne moiety enables click chemistry (e.g., CuAAC with azides) for rapid library synthesis. For example:
- Target Identification : Conjugate with fluorescent probes for cellular imaging.
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying chain lengths or substituents.
- In Silico Screening : Use molecular docking to prioritize derivatives for in vitro testing. Cross-disciplinary collaboration with pharmacologists is essential to validate therapeutic potential .
Methodological Considerations
Q. What experimental designs minimize bias in assessing this compound’s efficacy in biological systems?
- Blinded Studies : Separate compound preparation and data analysis teams.
- Positive/Negative Controls : Include known agonists/antagonists and vehicle-only groups.
- Reproducibility Checks : Replicate experiments across independent labs using shared protocols. Document all parameters (e.g., solvent, temperature) to align with FAIR data principles .
Q. How can retrosynthetic analysis improve the scalability of this compound production?
Retrosynthetic tools (e.g., CAS SciFinder or Reaxys) can identify cost-effective precursors and one-step routes. For example, starting from hex-4-yn-1-ol via a Gabriel synthesis or reductive amination of hex-4-ynal. Prioritize reactions with high atom economy and commercially available catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
